N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Potential Scientific Research Applications
1. Organic Synthesis and Chemical Reactivity
Research on similar tetrahydroquinoline derivatives has shown their utility in the synthesis of complex organic molecules. For example, studies on the synthesis and conformational analysis of tetrahydroisoquinoline-fused compounds indicate that these structures can be crucial intermediates in the synthesis of pharmacologically active molecules or materials with unique properties (Schuster et al., 2008). This suggests that N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide could play a role in the development of new chemical entities with potential applications in various fields, including materials science and drug discovery.
2. Catalysis
Compounds containing the tetrahydroquinoline moiety have been studied for their roles in catalytic processes. For instance, palladium-assisted organic reactions have employed similar structures for the synthesis of isoquinoline rings, indicating that tetrahydroquinoline derivatives could be valuable in catalysis (Barr et al., 1983). This area of application may be relevant for the development of new catalysts or synthetic methodologies in organic chemistry.
3. Antimicrobial Agents
While specific applications in antimicrobial research for this compound are not detailed, related structures have been explored for their antimicrobial properties. For example, synthesis and antimicrobial activity studies of compounds with hydroxyquinoline and thiazolidine moieties suggest that similar tetrahydroquinoline derivatives could have potential as antimicrobial agents, subject to further research (Ahmed et al., 2006). This indicates a possible research pathway for this compound in investigating new treatments for bacterial and fungal infections.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-26-10-2-3-15-11-14(4-7-19(15)26)8-9-24-20(27)21(28)25-18-12-17(22)6-5-16(18)13-23/h4-7,11-12H,2-3,8-10H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZSZVKQJQVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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